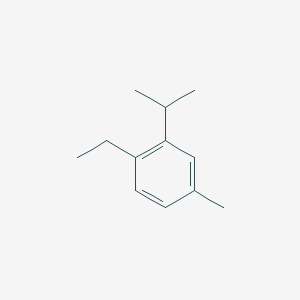

1-Ethyl-4-methyl-2-(propan-2-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-methyl-2-(propan-2-yl)benzene is an organic compound with the molecular formula C12H18. It is a derivative of benzene, characterized by the presence of ethyl, methyl, and isopropyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-2-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of benzene derivatives using ethyl, methyl

Biological Activity

1-Ethyl-4-methyl-2-(propan-2-yl)benzene, also known as 2-Ethyl-4-methyl-1-(propan-2-yl)benzene, is a compound that has garnered attention in various fields due to its biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H18

- Molecular Weight : 162.27 g/mol

- IUPAC Name : this compound

The compound features a benzene ring substituted with ethyl, methyl, and isopropyl groups, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of aromatic hydrocarbons have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring is often correlated with enhanced antibacterial activity .

| Compound | Activity | Target Organisms | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Moderate | E. coli, S. aureus | TBD |

Cytotoxicity Studies

Cytotoxic effects have been observed in cell lines treated with compounds related to this compound. These studies typically employ assays such as MTT or XTT to assess cell viability post-treatment. The structure–activity relationship (SAR) analysis often reveals that substitutions on the benzene ring can significantly alter cytotoxic effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:

- Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to leakage of cellular contents.

- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : Increased ROS can lead to oxidative stress in microbial cells.

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of various alkyl-substituted benzenes found that compounds closely related to this compound demonstrated significant activity against multidrug-resistant strains of bacteria. The study highlighted the importance of hydrophobic interactions between the compound and bacterial membranes as a key factor in its efficacy .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study focused on the cytotoxic effects of substituted benzene derivatives on cancer cell lines (e.g., HeLa, MCF7). Results indicated that specific substitutions enhanced cytotoxicity, with some compounds achieving IC50 values comparable to established chemotherapeutics . This suggests a potential for developing new anticancer agents based on the structure of this compound.

Future Directions and Applications

The potential applications of this compound and its derivatives are vast:

- Pharmaceutical Development : Given its promising antibacterial and cytotoxic properties, further research could lead to new antimicrobial agents or anticancer drugs.

- Agricultural Applications : Its biological activity may be harnessed for developing natural pesticides or herbicides.

- Material Science : Investigating its properties could lead to applications in creating functional materials with antimicrobial surfaces.

Properties

CAS No. |

204007-33-0 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1-ethyl-4-methyl-2-propan-2-ylbenzene |

InChI |

InChI=1S/C12H18/c1-5-11-7-6-10(4)8-12(11)9(2)3/h6-9H,5H2,1-4H3 |

InChI Key |

FHINDSLCYALRNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.